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Introduction
Lycophlegmine is a member of the phlegmarine class of Lycopodium alkaloids, a structurally

diverse family of natural products isolated from club mosses.[1] These alkaloids are of

significant interest to the synthetic and medicinal chemistry communities due to their complex

molecular architectures and potential biological activities.[1][2] The phlegmarine skeleton is

characterized by a decahydroquinoline ring system linked to a substituted piperidine ring.[3]

Notably, phlegmarine is considered a key biosynthetic intermediate for many other Lycopodium

alkaloids.[4]

The development of stereoselective total syntheses is crucial for confirming the absolute

stereochemistry of these natural products and for providing access to sufficient material for

biological evaluation. This document details the asymmetric total synthesis strategy for the

known natural phlegmarine alkaloids, including Lycophlegmine, developed by the Comins

research group.[2][5] This approach provides a unified strategy to access multiple

stereoisomers and analogues from a common intermediate.

The core of this strategy involves the use of chiral N-acylpyridinium salt chemistry to establish

key stereocenters with high levels of control.[2][4] This allows for the enantioselective synthesis

of all four known natural phlegmarines, which differ by their nitrogen atom substituents.[2] The
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syntheses confirmed the absolute stereochemistry of the phlegmarines as 2′S, 5S, 7R, 9R,

10R.[2]

Retrosynthetic Analysis
The retrosynthetic strategy for the phlegmarine alkaloids hinges on a convergent approach,

assembling the complex tetracyclic core from two key fragments. The primary disconnection

simplifies the target molecule into a key dihydropyridone intermediate, which is assembled from

a chiral 1-acylpyridinium salt and a piperidine-containing fragment. This strategy allows for the

early introduction of stereocenters and functional group handles necessary for the elaboration

into the final natural products.
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Caption: Retrosynthetic analysis of Phlegmarine alkaloids.
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Synthetic Workflow Overview
The forward synthesis begins with the commercially available 4-methoxy-3-

(triisopropylsilyl)pyridine. This starting material is converted into a chiral N-acylpyridinium salt,

which serves as a versatile building block for introducing stereochemistry. Two key fragments

are synthesized from this common chiral precursor. The fragments are then coupled using a

mixed Grignard reagent, followed by a series of transformations including reduction, cyclization,

and functional group manipulations to afford the phlegmarine core. Final modifications to the

nitrogen substituents yield the various natural phlegmarine alkaloids.
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Caption: Forward synthesis workflow for Phlegmarine alkaloids.
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Quantitative Data Summary
The asymmetric synthesis was accomplished in 19 to 22 steps, depending on the specific

natural product, with excellent stereocontrol.[2] The following table summarizes key

transformations and their reported yields.

Step
Transformat
ion

Product Yield (%) Notes Reference

1

Addition of

mixed

Grignard

reagent to

chiral N-

acylpyridiniu

m salt

Dihydropyrido

ne

Intermediate

75
Sets the C-9

stereocenter.
[2]

2

Reduction of

dihydropyrido

ne

N-Acyl-4-

piperidone
85-95

Utilizes zinc

and acetic

acid.

[2]

3

Von Braun N-

demethylatio

n

N-cyano

intermediate
-

Key step for

late-stage

functionalizati

on of the β-

nitrogen.

[2]

Overall

Total

Synthesis of

Phlegmarines

(1a-d)

Natural

Phlegmarine

Alkaloids

-

19-22 steps

from 4-

methoxy-3-

(TIPS)pyridin

e

[2]

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based

on the procedures reported by Comins et al.[2]
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Protocol 1: Asymmetric Addition to Chiral N-
Acylpyridinium Salt
This procedure describes the crucial step for setting the stereochemistry at the C-9 and C-2'

positions of the phlegmarine skeleton using chiral N-acylpyridinium salt chemistry.[2]

Materials:

Chiral N-acylpyridinium salt (1.0 eq)

Mixed Grignard reagent (e.g., vinylmagnesium bromide/copper(I) cyanide) (1.5 eq)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen atmosphere

Procedure:

A solution of the chiral N-acylpyridinium salt in anhydrous THF is cooled to -78 °C under an

inert atmosphere.

The mixed Grignard reagent is added dropwise to the cooled solution over 15 minutes.

The reaction mixture is stirred at -78 °C for 2 hours.

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

The mixture is allowed to warm to room temperature and extracted three times with ethyl

acetate.

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the

desired dihydropyridone.

Protocol 2: Reduction of Dihydropyridone
This protocol details the reduction of the complex dihydropyridone intermediate to the

corresponding N-acyl-4-piperidone.[2]

Materials:

Dihydropyridone intermediate (1.0 eq)

Zinc dust (10 eq)

Glacial acetic acid

Methanol

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of the dihydropyridone in a 1:1 mixture of methanol and acetic acid, add zinc

dust in portions at room temperature.

The resulting suspension is stirred vigorously for 4 hours.

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under

reduced pressure.

The residue is dissolved in CH₂Cl₂ and carefully neutralized by the slow addition of saturated

aqueous NaHCO₃ solution.

The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂.
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered,

and concentrated in vacuo.

The resulting crude piperidone is purified by flash chromatography.

Protocol 3: Von Braun N-Demethylation
This procedure is employed for the N-demethylation of a late-stage tertiary amine intermediate,

which is essential for accessing different N-substituted phlegmarine analogues.[2]

Materials:

N-methylated phlegmarine precursor (1.0 eq)

Cyanogen bromide (CNBr) (1.2 eq)

Anhydrous dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A solution of the N-methylated precursor in anhydrous CH₂Cl₂ is treated with cyanogen

bromide at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

The reaction is quenched with saturated aqueous NaHCO₃ solution.

The layers are separated, and the aqueous phase is extracted with CH₂Cl₂.

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated.

The resulting N-cyanamide can be further elaborated (e.g., by reduction or hydrolysis) to

provide the demethylated secondary amine or other N-functionalized derivatives.
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Conclusion
The total synthesis strategy developed by Comins and coworkers provides a robust and

stereocontrolled route to Lycophlegmine and its naturally occurring stereoisomers.[2] The key

to this approach is the repeated and highly effective use of chiral N-acylpyridinium salt

chemistry to install critical stereocenters.[2] This methodology not only enabled the first

asymmetric synthesis of all known phlegmarine alkaloids but also definitively established their

absolute stereochemistry.[2][5] The protocols and strategies outlined here serve as a valuable

resource for researchers in natural product synthesis and drug discovery, enabling further

investigation into the biological properties of this fascinating class of alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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